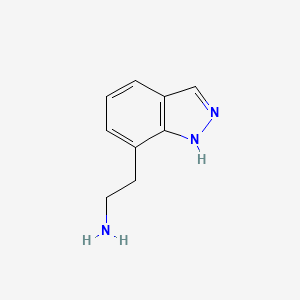

2-(1H-indazol-7-yl)ethanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11N3 |

|---|---|

Molecular Weight |

161.20 g/mol |

IUPAC Name |

2-(1H-indazol-7-yl)ethanamine |

InChI |

InChI=1S/C9H11N3/c10-5-4-7-2-1-3-8-6-11-12-9(7)8/h1-3,6H,4-5,10H2,(H,11,12) |

InChI Key |

NCQRGADBKXJUTI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)CCN)NN=C2 |

Origin of Product |

United States |

Biological Activity Profiling and Mechanistic Investigations of 2 1h Indazol 7 Yl Ethanamine Analogues

Anticancer Activity Studies of Indazole Derivatives

Indazole-containing compounds represent a significant class of heterocyclic structures that have garnered substantial attention in medicinal chemistry due to their wide spectrum of biological activities, including potent anti-tumor effects. mdpi.com Several small molecule anti-cancer drugs approved by the FDA feature the indazole scaffold. researchgate.net The therapeutic potential of these derivatives has led to extensive research into their synthesis and biological evaluation as anti-cancer agents. mdpi.comresearchgate.net

In Vitro Antineoplastic Activity in Cellular Models

The anticancer properties of indazole analogues have been extensively studied in various human cancer cell lines. These in vitro studies are crucial for identifying promising lead compounds and elucidating their mechanisms of action at the cellular level.

A primary method for evaluating the anticancer potential of new compounds is to measure their ability to inhibit the growth and proliferation of cancer cells. This is often quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Numerous studies have demonstrated the potent antiproliferative activity of indazole derivatives against a wide array of cancer cell lines. For instance, a series of newly synthesized 1H-indazole-3-amine derivatives were evaluated for their inhibitory activities against several human cancer cell lines. mdpi.com Among them, compound 6o showed a particularly promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC₅₀ value of 5.15 µM, while exhibiting greater selectivity compared to the normal human embryonic kidney cell line HEK-293 (IC₅₀ = 33.2 µM). mdpi.com

In another study, novel indazole derivatives were tested against four human cancer cell lines, with IC₅₀ values for the target compounds ranging from 0.010±0.0042 to 12.8±3.77 μM. researchgate.net Specifically, compound 2f displayed potent growth inhibitory activity against several cancer cell lines, with IC₅₀ values between 0.23 and 1.15 μM. researchgate.net Thiazolidinone-isatin hybrids containing an indazole moiety have also been assessed, with compound 7g showing the highest cytotoxicity against MCF-7 (breast), A549 (lung), and PC3 (prostate) cancer cells, with IC₅₀ values of 40 µM for MCF-7 and A549, and 50 µM for PC3. biointerfaceresearch.com

The National Cancer Institute (NCI) has also screened indazole derivatives against its panel of 60 human cancer cell lines. nih.gov One such derivative, 5h , which incorporates a 1H-indazol-5-yl scaffold, demonstrated significant growth inhibition, particularly against ovarian (OVCAR-3) and breast (MDA-MB-468) cancer cell lines. nih.gov Another compound, 4i , was found to be most promising in a different series, showing significant percentage growth inhibition (PGI) against CNS (SNB-75), renal (UO-31), leukemia (CCRF-CEM), non-small cell lung (EKVX), and ovarian (OVCAR-5) cancer cell lines at a 10⁻⁵ M concentration. researchgate.net

Inhibitory Activity of Indazole Analogues on Cancer Cell Lines

| Compound | Cancer Cell Line | Cell Line Origin | Activity (IC₅₀/GI₅₀ in µM) | Source |

|---|---|---|---|---|

| Compound 6o | K562 | Chronic Myeloid Leukemia | 5.15 | mdpi.com |

| Compound 2f | Multiple | Various | 0.23 - 1.15 | researchgate.net |

| Compound 7g | MCF-7 | Breast Cancer | 40 | biointerfaceresearch.com |

| Compound 7g | A549 | Lung Cancer | 40 | biointerfaceresearch.com |

| Compound 7g | PC3 | Prostate Cancer | 50 | biointerfaceresearch.com |

| Compound S22 | A375 | Melanoma | 1.71 ± 0.58 | mdpi.com |

| Hydrazone 95 | MCF-7 | Breast Cancer | 12.93 ± 0.54 | rsc.org |

| Hydrazone 95 | HCT116 | Colon Cancer | 11.52 ± 0.70 | rsc.org |

| TJ08 | Jurkat | T-cell Leukemia | 1.88 ± 0.51 | acs.org |

| TJ08 | HeLa | Cervical Cancer | 2.11 ± 0.62 | acs.org |

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer. nih.gov Many anticancer therapies function by inducing apoptosis in tumor cells. aging-us.com Indazole derivatives have been shown to trigger this process through various mechanisms.

The intrinsic, or mitochondrial, pathway of apoptosis is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (like Bcl-2 and Bcl-xL) and pro-apoptotic members (like Bax). aging-us.com The ratio of these proteins determines the cell's fate. Studies on thiazolidinone-isatin hybrids revealed that the most potent compound, 7g , induced apoptosis in A549 lung cancer cells by up-regulating the expression of Bax and down-regulating Bcl-2. biointerfaceresearch.com Similarly, research on 1H-indazole-3-amine derivatives indicated that compound 6o likely induces apoptosis by inhibiting Bcl-2 family members. mdpi.com

Another key event in apoptosis is the activation of caspases, a family of proteases that execute the cell death program. The activation of caspase-3 and subsequent cleavage of poly(ADP-ribose) polymerase (PARP) are common indicators of apoptosis. vulcanchem.com In studies involving flufenamic acid derivatives, compound 7 was found to cause apoptotic cell death in MCF-7 breast cancer cells, which was associated with an increase in the mRNA level of caspase-9 and its activation. pensoft.net This suggests the involvement of the intrinsic apoptotic pathway, which was further supported by the observed release of cytochrome c from the mitochondria into the cytosol. pensoft.netplos.org

The tumor suppressor protein p53 also plays a crucial role in regulating apoptosis. biomolther.org The indazole derivative 6o was found to affect apoptosis and the cell cycle, possibly through the p53/MDM2 pathway. mdpi.com

Apoptotic Biomarkers Modulated by Indazole Analogues

| Compound/Analogue Class | Biomarker | Effect | Cancer Cell Line | Source |

|---|---|---|---|---|

| Compound 7g (Thiazolidinone-isatin hybrid) | Bax | Upregulation | A549 (Lung) | biointerfaceresearch.com |

| Compound 7g (Thiazolidinone-isatin hybrid) | Bcl-2 | Downregulation | A549 (Lung) | biointerfaceresearch.com |

| Compound 6o (1H-indazole-3-amine derivative) | Bcl-2 Family | Inhibition | K562 (Leukemia) | mdpi.com |

| Compound 7 (Flufenamic acid derivative) | Caspase-9 | Activation/Increased mRNA | MCF-7 (Breast) | pensoft.net |

| Compound 7 (Flufenamic acid derivative) | Cytochrome c | Release from mitochondria | MCF-7 (Breast) | pensoft.net |

| Structural Analogs | Caspase-3 & PARP | Activation/Cleavage | In vitro models | vulcanchem.com |

Mitochondria are central to cell life and death, playing a key role in both energy production and the initiation of the intrinsic apoptotic pathway. frontiersin.org A key feature of cancer cells is an altered mitochondrial metabolism and a more hyperpolarized mitochondrial membrane potential (ΔΨm) compared to normal cells, which makes mitochondria an attractive target for anticancer drugs. frontiersin.orgdovepress.combiorxiv.org

The dissipation of the mitochondrial membrane potential is a critical step in the induction of apoptosis. e-century.us Several indazole analogues have been shown to exert their anticancer effects by targeting mitochondrial function. For example, treatment of HeLa, HCT116, and Jurkat cells with the benzimidazole (B57391) derivative TJ08 resulted in an altered mitochondrial membrane potential. acs.org Synthetic isoflavan (B600510) analogues ME-143 and ME-344 were identified as potent inhibitors of mitochondrial oxidative phosphorylation (OXPHOS) complex I. e-century.us This inhibition leads to a reduction in mitochondrial oxygen consumption and the dissipation of the ΔΨm. e-century.us Prolonged loss of the membrane potential can further lead to the destabilization of OXPHOS complexes. e-century.us

The disruption of the mitochondrial electron transport chain can also lead to an increase in the production of reactive oxygen species (ROS). frontiersin.org While normal cells have a balanced level of ROS, tumor cells often exhibit higher levels, making them more vulnerable to further ROS-induced damage. frontiersin.org Agents that target mitochondria can exploit this by increasing ROS levels, which can trigger oxidative stress and subsequent cell death. frontiersin.org For instance, the complex I inhibitor Metformin is known to exert its anti-proliferative effects by facilitating a high level of ROS and reducing mitochondrial respiration. frontiersin.org

The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis, the primary cause of cancer-related mortality. mdpi.comfrontiersin.org Therefore, compounds that can inhibit these processes are of great therapeutic interest. Several indazole-based compounds have demonstrated potent anti-migratory activities.

The fascin (B1174746) inhibitor NP-G2-044 , which has an indazole core structure, functions by targeting and binding to fascin, a key protein involved in bundling actin filaments to form filopodia. cancer.gov Filopodia are cellular protrusions that are crucial for cell motility. By preventing actin bundling, NP-G2-044 impairs the dynamic changes in cell shape necessary for tumor cell migration and invasion. cancer.gov

Indole-based benzenesulfonamides, which can be considered structural analogues, have also been evaluated for their effects on cell migration. In a wound healing assay, compound A6 significantly attenuated the migration of MCF-7 and SK-BR-3 breast cancer cells. nih.gov Compound A15 also reduced the migration of SK-BR-3 cells. nih.gov Similarly, studies on 1,2,4-triazole-3-thiol derivatives showed that some compounds could inhibit the migration of melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic cancer (Panc-1) cells. mdpi.com For example, compound 10 was identified as a promising antimetastatic candidate due to its ability to inhibit migration in MDA-MB-231 and Panc-1 cells. mdpi.com

Econazole (B349626), an antifungal agent, has also been shown to inhibit the motility of gastric cancer cells. biomolther.org In a wound healing assay with AGS cells, econazole significantly reduced the healing rate in a dose-dependent manner. biomolther.org

Inhibition of Cancer Cell Migration by Indazole Analogues and Related Compounds

| Compound | Cancer Cell Line | Assay | Observed Effect | Source |

|---|---|---|---|---|

| NP-G2-044 | Metastatic tumor cells | Mechanism-based | Inhibits filopodia formation and impairs cell shape changes | cancer.gov |

| A6 | MCF-7, SK-BR-3 (Breast) | Wound Healing | Significantly attenuated cell migration | nih.gov |

| A15 | SK-BR-3 (Breast) | Wound Healing | Reduced cell migration | nih.gov |

| Compound 10 | MDA-MB-231 (Breast), Panc-1 (Pancreatic) | Migration Assay | Inhibited cell migration | mdpi.com |

| Econazole | AGS (Gastric) | Wound Healing & Invasion Assay | Dose-dependent reduction in migration and invasion | biomolther.org |

Matrix metalloproteinases (MMPs) are a family of zinc-dependent enzymes that degrade components of the extracellular matrix (ECM). mdpi.com The breakdown of the ECM is a crucial step in cancer invasion and metastasis. nih.gov Elevated activity of certain MMPs, such as the gelatinases MMP-2 and MMP-9, is often associated with tumor progression. biomolther.orgnih.gov Therefore, inhibiting MMP activity is a valid strategy for cancer therapy. mdpi.com

Several studies have investigated the ability of indazole analogues and related compounds to inhibit MMPs. Econazole was found to inhibit the secretion of MMP-2 and MMP-9 in AGS and SNU1 gastric cancer cells, as confirmed by zymography. biomolther.org Resveratrol, a natural compound, has been shown to decrease TGF-β1-induced MMP-2 and MMP-9 levels in colorectal cancer cells. frontiersin.org

The development of direct MMP inhibitors is an active area of research. A study focused on developing a dual inhibitor for MMP-7 and MMP-13 identified compound 14i as the most potent MMP-7 inhibitor in its series, with an IC₅₀ value of 2.2 µM, while also showing affinity for MMP-13 (IC₅₀ = 1.2 µM). mdpi.com Another approach involved creating triple-helical peptide analogues that mimic the collagen structure hydrolyzed by MMPs. nih.gov A phosphinate transition state analogue incorporated into such a peptide showed high affinity and selectivity for MMP-2 and MMP-9, with inhibitory constants (Ki) in the low nanomolar range. nih.gov Tetracycline analogues have also been shown to inhibit MMPs, with their potency being related to their ability to bind zinc, a necessary cofactor for MMP activity. benthamscience.com

Inhibition of Cell Migration and Invasion

Potential Targets and Mechanisms of Anticancer Action

Indazole derivatives have emerged as a significant class of compounds in the development of anticancer agents. researchgate.netnih.gov Their therapeutic potential stems from their ability to interact with various molecular targets crucial for cancer cell proliferation and survival.

One of the key mechanisms of action for indazole-based compounds is the inhibition of protein kinases. nih.gov These enzymes play a critical role in cell signaling pathways that regulate cell growth, differentiation, and apoptosis. For instance, certain indazole derivatives have been identified as potent inhibitors of receptor tyrosine kinases such as Fibroblast Growth Factor Receptors (FGFRs), which are often dysregulated in various cancers. nih.gov Pazopanib and Axitinib, both FDA-approved anticancer drugs containing the indazole skeleton, function as tyrosine kinase inhibitors. mdpi.com Analogues of 2-(5-Methyl-1H-indazol-3-yl)ethanamine have been shown to interfere with the AKT and MAPK signaling pathways, leading to a reduction in tumor proliferation. vulcanchem.com

Another important target for indazole derivatives is Indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that plays a role in suppressing the immune system's response to tumors. nih.govrsc.org By inhibiting IDO1, these compounds can enhance the body's natural ability to fight cancer. rsc.org Some 6-substituted aminoindazole derivatives have been designed as IDO1 inhibitors, and one such compound, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, has demonstrated potent anti-proliferative activity in human colorectal cancer cells. rsc.org

Furthermore, indazole derivatives have been investigated as inhibitors of other key cellular targets, including:

Table 1: Investigated Anticancer Targets of Indazole Derivatives

| Target | Function | Reference |

|---|---|---|

| Receptor Tyrosine Kinases (e.g., FGFR, VEGFR) | Cell signaling, growth, and proliferation | nih.govrsc.org |

| Indoleamine 2,3-dioxygenase 1 (IDO1) | Immune system suppression | nih.govrsc.org |

| Aurora Kinases | Cell division and mitosis | researchgate.netnih.gov |

| Bcr-Abl | Oncogenic fusion protein in leukemia | nih.gov |

| Hypoxia-inducible factor-1 (HIF-1) | Tumor survival in hypoxic conditions | nih.gov |

| Carbonic Anhydrases (CAs) | pH regulation in tumors | nih.gov |

| Mitogen-activated protein kinase 1 (MAPK1) | Cell signaling and proliferation | mdpi.com |

| Tyrosine Threonine Kinase (TTK) | Cell cycle regulation | longdom.org |

Antimicrobial Activity of Indazole Derivatives

Indazole derivatives have demonstrated a broad spectrum of antimicrobial activity, making them promising candidates for the development of new anti-infective agents. researchgate.netmdpi.comresearchgate.net Their efficacy has been evaluated against a variety of pathogenic bacteria and fungi.

Antibacterial Efficacy against Pathogenic Strains

Studies have shown that various indazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a series of novel indazole analogs were evaluated for their activity against Staphylococcus aureus, Streptococcus pyogenes (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). nih.gov The results indicated that some of these compounds displayed potent antibacterial effects, with the presence of electron-withdrawing groups on the phenyl ring enhancing their activity. nih.gov

In another study, some 2H-indazole derivatives showed antibacterial activity, particularly against strains of Enterococcus faecalis. nih.gov Additionally, certain indazole derivatives have been found to be active against multidrug-resistant (MDR) strains of Staphylococcus and Enterococcus. nih.gov The antibacterial efficacy of some indazole derivatives is highlighted in the table below.

Table 2: Antibacterial Activity of Selected Indazole Derivatives

| Compound/Derivative Class | Pathogenic Strain(s) | Observed Activity | Reference |

|---|---|---|---|

| Thiazole clubbed 1,3,4-oxadiazoles (Indazole-related) | Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, Pseudomonas aeruginosa | Potent antibacterial activity, enhanced by electron-withdrawing groups. | nih.gov |

| 2H-Indazole derivatives | Enterococcus faecalis | Weak to modest activity. | nih.gov |

| Indazole derivative 5 | Staphylococcus aureus, Staphylococcus epidermidis (including MDR strains) | MIC values ranging from 64 to 128 µg/mL. | nih.gov |

| 6-Substituted aminoindazole derivatives | Various cancer cell lines (also tested for antimicrobial activity) | Some derivatives showed broad-spectrum antimicrobial activity. | researchgate.net |

| Indazolylthiazole derivatives | Various pathogenic strains | Remarkable antibacterial activity. | researchgate.net |

| Fused indazole derivatives | S. aureus, S. typhii, Pseudomonas | Strong in vitro antibacterial activity. | researchgate.net |

Antifungal Efficacy

Indazole derivatives have also shown promise as antifungal agents. Several studies have reported their efficacy against various fungal pathogens, including Candida albicans and Rhizoctonia solani. mdpi.comnih.gov For example, certain 2,3-diphenyl-2H-indazole derivatives have demonstrated in vitro growth inhibition against Candida albicans and Candida glabrata. mdpi.com

The antifungal activity of indazole derivatives is often influenced by their specific chemical structure. For instance, in a study of chalcone-based 2H-indazol-3-ol derivatives, cyclohexenone derivatives generally showed better antifungal activity than the parent chalcones. nih.gov The table below summarizes the antifungal efficacy of some indazole derivatives.

Table 3: Antifungal Activity of Selected Indazole Derivatives

| Compound/Derivative Class | Fungal Strain(s) | Observed Activity | Reference |

|---|---|---|---|

| 2,3-Diphenyl-2H-indazole derivatives | Candida albicans, Candida glabrata | In vitro growth inhibition. | mdpi.com |

| Chalcone (B49325) based 2H-indazol-3-ol derivatives | Rhizoctonia solani | One compound found to be most active with LC50 = 2.36 μg/mL. | nih.gov |

| Indazole-based compounds | Sclerotium rolfsii, Fusarium oxysporum | Very good fungicidal activity. | researchgate.net |

| Fused indazole derivatives | Various fungal strains | Potent in vitro antifungal activity. | researchgate.net |

Exploration of Molecular Targets for Antimicrobial Action, e.g., SAH/MTA Nucleosidase Inhibition

A key molecular target for the antimicrobial action of some indazole derivatives is S-adenosylhomocysteine/methylthioadenosine (SAH/MTA) nucleosidase. acs.org This enzyme is involved in bacterial quorum sensing, a cell-to-cell communication system that regulates virulence and biofilm formation. nih.gov By inhibiting SAH/MTA nucleosidase, these compounds can disrupt quorum sensing and reduce bacterial pathogenicity. nih.gov

Structure-based design has led to the development of 5-aminoindazole (B92378) derivatives that are potent, low-nanomolar inhibitors of SAH/MTA nucleosidase with broad-spectrum antimicrobial activity. acs.orgnih.gov X-ray crystallography has revealed how these inhibitors bind to the active site of the enzyme, providing a basis for the design of even more effective compounds. nih.gov

Mechanisms of Action against Microorganisms, e.g., NorA Efflux Pump Inhibition

Another important mechanism of antimicrobial action for some indazole-related compounds is the inhibition of efflux pumps. Efflux pumps are proteins in the bacterial cell membrane that can expel antibiotics, leading to drug resistance. The NorA efflux pump in Staphylococcus aureus is a well-studied example that contributes to resistance against fluoroquinolones and other antimicrobial agents. nih.govnih.gov

While direct evidence for 2-(1H-indazol-7-yl)ethanamine analogues as NorA inhibitors is not explicitly detailed in the provided context, the inhibition of this efflux pump by indole (B1671886) derivatives, a structurally related class of compounds, has been reported. nih.govnih.gov These indole derivatives act as efflux pump inhibitors (EPIs), increasing the intracellular concentration of antibiotics and restoring their efficacy. nih.gov This suggests that exploring the potential of indazole derivatives as EPIs could be a promising strategy to combat antibiotic resistance.

Other Investigated Biological Activities of Indazole Derivatives

Beyond their anticancer and antimicrobial properties, indazole derivatives have been investigated for a variety of other biological activities. These include:

Anti-inflammatory Properties

Indazole derivatives are recognized for their anti-inflammatory potential. researchgate.netresearchgate.net Certain substituted indazoles have been shown to exhibit significant anti-inflammatory and analgesic effects. smolecule.com For instance, the well-known indazole-containing drug Bendazac acts as a topical anti-inflammatory agent. austinpublishinggroup.com The mechanism for some analogues involves the inhibition of pro-inflammatory cytokines like TNF-α and IL-1β. Research into chalcone analogues has shown they can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) through the NF-κB/JNK signaling pathway, highlighting a potential mechanism for indazole-based compounds. rsc.org Furthermore, some indazole derivatives are being explored as selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ), which could be beneficial for treating respiratory diseases with an inflammatory component. smolecule.comgoogle.com

Neuroprotective Properties

Analogues featuring imidazole (B134444) and indole structures, which are related to the indazole core, have shown promise for their neuroprotective effects. These properties are often attributed to their capacity to modulate neurotransmitter levels and shield neuronal cells from oxidative stress. In vitro studies on similar compounds have demonstrated a reduction in oxidative stress markers in neuronal cell cultures, suggesting potential applications in managing neurodegenerative conditions. The neuronal nitric oxide synthase (nNOS) inhibitor 7-nitroindazole (B13768) (7-NI) has been shown to counteract the neurotoxic effects of methamphetamine in animal models, a finding that underscores the role of NO pathway modulation in neuroprotection. science.gov

Enzyme Inhibition Profiles (e.g., Nitric Oxide Synthase, Kinases)

The inhibition of specific enzymes is a key mechanism behind the therapeutic potential of many indazole analogues.

Nitric Oxide Synthase (NOS) Inhibition: Nitric oxide (NO) is a critical signaling molecule produced by a family of enzymes known as nitric oxide synthases (NOS). wikipedia.org Indazole derivatives have been developed as inhibitors of these enzymes. A notable example is 7-nitroindazole (7-NI), which is a selective inhibitor of the neuronal isoform of NOS (nNOS). wikipedia.orgnih.gov This selectivity allows for the dissociation of central nervous system effects from the cardiovascular effects associated with inhibiting endothelial NOS (eNOS). nih.gov Studies have shown that 7-methoxyindazole is a potent inhibitor of nNOS activity in enzymatic assays. austinpublishinggroup.com

Kinase Inhibition: Kinases are crucial targets in drug discovery for a variety of diseases, including cancer and inflammatory disorders. researchgate.net Indazole-containing compounds have been successfully developed as kinase inhibitors. google.com For example, BMS-599626 is an indazole derivative in clinical development that inhibits EGFR and HER2 protein tyrosine kinases. austinpublishinggroup.com Other derivatives have been reported as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase. austinpublishinggroup.com Furthermore, indazole analogues have been designed as inhibitors of PI3-kinases, which play an important role in T-cell mediated inflammatory responses. google.com

Table 1: Enzyme Inhibition by Indazole Analogues

| Compound/Analogue Class | Target Enzyme | Reported Activity | Reference |

|---|---|---|---|

| 7-nitroindazole (7-NI) | Neuronal Nitric Oxide Synthase (nNOS) | Selective inhibitor of the neuronal isoform. | wikipedia.orgnih.gov |

| 7-methoxyindazole | Neuronal Nitric Oxide Synthase (nNOS) | Active inhibitor in in-vitro enzymatic assays. | austinpublishinggroup.com |

| BMS-599626 | EGFR and HER2 Protein Tyrosine Kinases | Inhibitor in clinical development. | austinpublishinggroup.com |

| Indazole Derivatives | PI3-Kinase δ | Selective inhibitors for respiratory disease treatment. | smolecule.com |

| 4-oxadiazol-2-yl-indazoles | PI3-Kinases | Identified as inhibitors of PI3-kinase activity. | google.com |

Receptor Agonist/Antagonist Activities (e.g., Serotonin 5-HT2C Receptor Agonism)

Indazole analogues have been extensively studied for their interactions with various receptors, particularly serotonin (5-HT) receptors. A series of substituted 2-(1H-furo[2,3-g]indazol-1-yl)ethylamine derivatives were synthesized and evaluated as 5-HT2C receptor agonists. idrblab.net

Specifically, 1-((S)-2-aminopropyl)-1H-indazol-6-ol was identified as a potent and peripherally acting 5-HT2 receptor agonist. austinpublishinggroup.comnih.gov It displays high selectivity for 5-HT2 receptors over other serotonin receptor subtypes. nih.gov Similarly, the direct 1H-indazole analogue of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) has been characterized as a potent serotonin receptor subtype 2 (5-HT2) agonist. acs.org Research on these analogues highlights the need for careful characterization of their selectivity, especially for the 5-HT2B receptor subtype, to avoid potential side effects. acs.org O-Methyl-AL-34662, an indazole analogue of 5-MeO-AMT, is a potent agonist of the 5-HT2A, 5-HT2B, and 5-HT2C receptors. wikipedia.org

Table 2: Receptor Activity of Indazole Analogues

| Compound | Target Receptor | Activity | Potency (EC50) | Reference |

|---|---|---|---|---|

| 1-((S)-2-Aminopropyl)-1H-indazol-6-ol | 5-HT2 Receptor | Agonist | 42.7 nM | nih.gov |

| 1H-indazole analog of 5-MeO-DMT (6a) | 5-HT2A Receptor | Agonist | 203 nM | acs.org |

| 1H-indazole analog of 5-MeO-DMT (6a) | 5-HT2C Receptor | Agonist | 532 nM | acs.org |

| O-Methyl-AL-34662 | 5-HT2A, 5-HT2B, 5-HT2C Receptors | Potent Agonist | Not Specified | wikipedia.org |

Anti-HIV Activity

The indazole heterocycle is found in compounds with anti-HIV properties. researchgate.netresearchgate.net Research into aminopyrimidinimino isatin (B1672199) analogues has led to the identification of compounds with activity against HIV-1 replication. ualberta.ca While specific data for direct analogues of this compound is limited, the broader class of indazole derivatives has been a source of interest in the development of novel anti-HIV agents. researchgate.net For example, moronic acid derivatives have shown significant activity against HIV-1, with some compounds exhibiting potent activity with EC50 values in the nanomolar range against various HIV-1 strains. nih.gov Shortened peptide analogues of T22, an HIV-cell fusion inhibitor, have also been synthesized and shown to possess highly potent anti-HIV activity. nih.gov

Table 3: Anti-HIV Activity of Related Analogues

| Compound | Target | Activity (EC50) | Reference |

|---|---|---|---|

| Moronic acid derivative (20) | HIV-1 (NL4-3) | 0.0085 µM | nih.gov |

| Moronic acid derivative (20) | HIV-1 (PI-R, resistant strain) | 0.021 µM | nih.gov |

| Aminopyrimidinimino isatin analogue (12) | HIV-1 Replication (MT-4 cells) | 5.6 µM | ualberta.ca |

| Aminopyrimidinimino isatin analogue (15) | HIV-1 Replication (MT-4 cells) | 7.6 µM | ualberta.ca |

Antiarrhythmic and Analgesic Activities

Certain indazole derivatives have demonstrated antiarrhythmic and analgesic activities. smolecule.comaustinpublishinggroup.com Specifically, N-substituted 1-amino-3-[1-methyl(phenyl)-1H-indazol-4-yloxy]-propan-2-ols have been evaluated as potential antiarrhythmic, local anaesthetic, and analgesic agents. austinpublishinggroup.com The structural motif of indazole is present in compounds that show promise in pain management and the regulation of heart rhythm. smolecule.comaustinpublishinggroup.com

Antihypertensive Properties

Indazole-containing compounds have been investigated for their potential use in managing high blood pressure. smolecule.com The indazole scaffold is present in molecules with antihypertensive activities. mdpi.com Studies have transferred structure-activity relationship (SAR) information from hypotensive indazole derivatives to indole derivatives that act on α-adrenergic receptors, which are involved in blood pressure regulation. researchgate.net This research has led to the synthesis of indazole analogues with affinities for α1- and α2-adrenoceptors, with some derivatives acting as potent α1-adrenoceptor antagonists, exhibiting peripherally mediated hypotensive effects in rats. researchgate.net

Structure Activity Relationship Sar Studies and Molecular Design

Systematic Structural Modifications of the 2-(1H-indazol-7-yl)ethanamine Core

The exploration of the this compound scaffold has been a fertile ground for medicinal chemists. Systematic modifications of this core structure have led to the discovery of compounds with a wide array of pharmacological activities. nih.govresearchgate.net These modifications often involve the introduction of various substituents, alteration of isomeric forms, and consideration of tautomeric equilibria to enhance potency, selectivity, and pharmacokinetic properties. austinpublishinggroup.comnih.gov

Substituent Effects on Biological Activity

The biological activity of derivatives of this compound is profoundly influenced by the nature and position of substituents on the indazole ring and the ethylamine (B1201723) side chain. Research has shown that even minor changes to the chemical structure can lead to significant differences in pharmacological effects. researchgate.net

For instance, in the development of 5-HT2C receptor agonists, a series of substituted 2-(1H-furo[2,3-g]indazol-1-yl)ethylamine derivatives were synthesized. ebi.ac.uksigmaaldrich.com Among these, (S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine demonstrated high agonistic activity and selectivity for the human 5-HT2C receptor. ebi.ac.uk This highlights the importance of the ethyl group at the 7-position and the (S)-1-methylethylamine side chain in achieving the desired biological profile. ebi.ac.uk

In another study focused on anticancer agents, the introduction of a sulfonamide group to the indazole core was investigated. mdpi.com It was observed that indazole-sulfonamide compounds without further modification showed limited impact on cancer cell lines. mdpi.com However, the incorporation of an ethylamine (EA) linker led to a significant increase in cytotoxic activity. mdpi.com This suggests that the ethylamine moiety plays a crucial role in the compound's ability to interact with biological targets.

The following table summarizes the effects of different substituents on the biological activity of indazole derivatives:

| Core Structure | Substituent | Biological Activity | Reference |

| 2-(1H-furo[2,3-g]indazol-1-yl)ethylamine | (S)-7-ethyl, 1-methylethylamine | High 5-HT2C receptor agonism | ebi.ac.uk |

| Indazole-sulfonamide | Ethylamine (EA) linker | Enhanced anticancer activity | mdpi.com |

| 3-amino-5-substituted indazole | Various | Potent kinase inhibition | nih.gov |

| 3-(pyrrolopyridin-2-yl)indazole | Various | Potent anti-proliferative effects | nih.gov |

Positional Isomerism and Tautomerism Considerations

The indazole ring system can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.govaustinpublishinggroup.com The 1H-tautomer is generally more thermodynamically stable. nih.gov The position of substituents on the indazole ring, known as positional isomerism, also plays a critical role in determining the biological activity of these compounds. austinpublishinggroup.comresearchgate.net

For example, a study on novel 3-aminoindazole derivatives revealed that the position of substitution on the indazole ring was a key determinant of their enzyme inhibition and antiproliferative activities. nih.gov Similarly, in the development of anticancer agents, the placement of a chloro group and a methoxybenzenesulfonamide group at different positions of the indazole ring resulted in compounds with varying biological activities. mdpi.com

Computational Chemistry in Lead Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, providing valuable insights into the interactions between small molecules and their biological targets. Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) analysis are widely used to guide the optimization of lead compounds. nih.govnih.gov

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jmchemsci.cominnovareacademics.in In the context of drug design, it is used to predict the binding mode of a ligand to a protein target. mdpi.comnih.gov

Several studies have utilized molecular docking to understand the binding mechanisms of this compound derivatives. For instance, in a study of indazole analogs as anticancer agents, molecular docking simulations showed that compounds with the highest binding energies formed stable interactions with key amino acid residues in the active site of the target protein. researchgate.net In another study, docking studies of 1H-indazole derivatives as anti-inflammatory agents revealed significant binding to the cyclooxygenase-2 (COX-2) enzyme. innovareacademics.in

The following table provides examples of molecular docking studies on indazole derivatives:

| Compound Series | Target | Key Findings | Reference |

| Indazole analogs | Anticancer targets (PDB ID: 2ZCS) | High binding energies correlated with potent activity. | researchgate.net |

| 1H-Indazole derivatives | Cyclooxygenase-2 (COX-2) | Significant binding to the active site. | innovareacademics.in |

| 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives | VEGFR-2 | Potent inhibition and favorable binding modes. | nih.gov |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. nih.gov This technique can be used to assess the stability of the binding mode predicted by molecular docking and to identify key interactions that contribute to binding affinity. innovareacademics.inscielo.br

MD simulations have been employed to study the stability of this compound derivatives in the active sites of their target proteins. For example, a study on 1H-indazole derivatives as anti-inflammatory agents used MD simulations to confirm the stability of the lead compound in the active site of the COX-2 enzyme. innovareacademics.in Similarly, MD simulations of 7-azaindole (B17877) derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction revealed stable binding and key non-covalent interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. mdpi.comung.ac.id QSAR models can be used to predict the activity of new compounds and to identify the structural features that are important for activity. nih.gov

QSAR studies have been applied to various series of indazole derivatives to guide the design of more potent compounds. austinpublishinggroup.com For example, a QSAR study of indolylisoxazoline analogues as anti-prostate cancer agents identified the key molecular descriptors that influence their activity. ung.ac.id These models provide a framework for designing new derivatives with potentially improved therapeutic properties. mdpi.com

Adsorption, Distribution, Metabolism, and Excretion (ADME) Prediction

The pharmacokinetic profile of a drug candidate, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its clinical efficacy and safety. In the early stages of drug discovery, in silico predictive models are invaluable tools for assessing the ADME properties of novel compounds, thereby guiding molecular design and prioritizing candidates with favorable pharmacokinetic characteristics. This section details the predicted ADME profile of this compound, based on computational analysis.

The ADME parameters for this compound were predicted using the SwissADME web tool, a widely utilized platform for estimating the pharmacokinetic properties of small molecules. The canonical SMILES string for the compound (NCCc1cccc2[nH]ncc12) was used as the input for the prediction.

A foundational aspect of ADME prediction is the analysis of a compound's physicochemical properties, which fundamentally influence its behavior in a biological system. Key predicted physicochemical properties for this compound are summarized below.

| Property | Predicted Value |

| Formula | C9H11N3 |

| Molecular Weight | 161.21 g/mol |

| Log Po/w (iLOGP) | 1.07 |

| Log Po/w (XLOGP3) | 1.13 |

| Log Po/w (WLOGP) | 0.82 |

| Log Po/w (MLOGP) | 0.49 |

| Log Po/w (SILICOS-IT) | 1.07 |

| Consensus Log Po/w | 0.92 |

| ESOL Log S (solubility) | -1.78 |

| Solubility | 1.67e-02 mol/L |

| Solubility Class | Soluble |

| pKa (strongest acidic) | 13.93 |

| pKa (strongest basic) | 9.38 |

| Topological Polar Surface Area (TPSA) | 55.12 Ų |

This table is interactive. You can sort and filter the data by clicking on the headers.

The predicted pharmacokinetic properties provide insights into how this compound is likely to be processed by the body.

Absorption: The compound is predicted to have high intestinal absorption. The topological polar surface area (TPSA) of 55.12 Ų, a key indicator of membrane permeability, is well within the range associated with good oral bioavailability.

Distribution: Predictions suggest that this compound is unlikely to penetrate the blood-brain barrier (BBB), which is a desirable property for peripherally acting drugs to minimize central nervous system side effects. The compound is not predicted to be a substrate for P-glycoprotein (P-gp), a key efflux transporter that can limit drug distribution to various tissues.

Metabolism: The metabolic profile was predicted by assessing the compound's potential to inhibit major cytochrome P450 (CYP) enzymes. Inhibition of these enzymes can lead to drug-drug interactions. The predictions indicate that this compound is not likely to be an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4.

A summary of the key predicted pharmacokinetic parameters is presented in the table below.

| Parameter | Prediction |

| Gastrointestinal absorption | High |

| Blood-Brain Barrier (BBB) permeant | No |

| P-glycoprotein (P-gp) substrate | No |

| CYP1A2 inhibitor | No |

| CYP2C19 inhibitor | No |

| CYP2C9 inhibitor | No |

| CYP2D6 inhibitor | No |

| CYP3A4 inhibitor | No |

This table is interactive. You can sort and filter the data by clicking on the headers.

The "drug-likeness" of a molecule is a qualitative concept used to assess its potential to be an orally active drug with favorable pharmacokinetic properties. These assessments are often based on established rules derived from the analysis of known drugs.

This compound adheres to several key drug-likeness rules:

Lipinski's Rule of Five: No violations. This rule is a widely used filter for oral bioavailability.

Ghose Filter: No violations.

Veber Filter: No violations.

Egan Filter: No violations.

Muegge Filter: No violations.

The Bioavailability Score , which is a composite score based on several factors, is predicted to be 0.55.

From a medicinal chemistry perspective, the molecule is considered to have a favorable profile. It contains no Pan-Assay Interference Compounds (PAINS) alerts, which are substructures known to often give false positive results in high-throughput screening assays. The lead-likeness evaluation also shows no violations, suggesting that the scaffold has potential for further optimization. The synthetic accessibility score is 2.21, indicating that the molecule should be relatively straightforward to synthesize.

| Parameter | Result |

| Lipinski #violations | 0 |

| Ghose #violations | 0 |

| Veber #violations | 0 |

| Egan #violations | 0 |

| Muegge #violations | 0 |

| Bioavailability Score | 0.55 |

| PAINS alerts | 0 |

| Lead-likeness #violations | 0 |

| Synthetic Accessibility | 2.21 |

This table is interactive. You can sort and filter the data by clicking on the headers.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Pathways for Derivatization

The synthetic accessibility of the indazole core is a key factor driving its prevalence in drug discovery. samipubco.com Researchers are continuously developing more efficient and diverse methods to create libraries of indazole derivatives for screening. samipubco.com These modern synthetic strategies are crucial for exploring the potential of specific scaffolds like 2-(1H-indazol-7-yl)ethanamine by enabling the creation of novel analogues with modified properties.

Recent advancements focus on several key areas:

Metal-Catalyzed Reactions : Techniques like Suzuki coupling and Buchwald-Hartwig coupling are being used to functionalize the indazole core, allowing for the rapid generation of diverse compound libraries. nih.govnih.gov

Multicomponent Reactions (MCRs) : These reactions allow for the construction of complex indazole derivatives in a single step from multiple starting materials, increasing efficiency.

Environmentally Friendly Approaches : Efforts are being made to develop greener synthetic routes that minimize waste and avoid harsh reagents.

Regioselective Synthesis : Controlling the position of substituents on the indazole ring is critical for biological activity. New methods are being developed for the regioselective N-alkylation and derivatization at various positions on the ring. acs.org

Table 1: Examples of Synthetic Methodologies for Indazole Derivatives

| Methodology | Description | Application Example | Reference(s) |

|---|---|---|---|

| Buchwald-Hartwig Coupling | A cross-coupling reaction used to form carbon-nitrogen bonds, useful for attaching amine groups to the indazole ring. | Synthesis of 3-bromoindazole (B152527) intermediates for coupling with 5-aminoisoquinoline. | nih.govacs.org |

| Suzuki Coupling | A palladium-catalyzed cross-coupling reaction used to create carbon-carbon bonds, often for adding aryl or vinyl substituents. | Mentioned as a key reaction for creating distinct indazole analogs. | nih.gov |

| Reductive Cyclization | A method to form the indazole ring system from appropriate precursors using reducing agents. | A general method for synthesizing the indazole core. | smolecule.com |

Discovery of Unexplored Biological Activities

The indazole scaffold is known for its wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects. nih.govresearchgate.net Ongoing research continues to uncover new biological targets and therapeutic applications for indazole-containing compounds, highlighting potential avenues for this compound.

Recent discoveries have shown that indazole derivatives are effective inhibitors of numerous protein kinases, which are crucial regulators of cell processes and are often dysregulated in diseases like cancer. samipubco.comnih.gov This positions the indazole scaffold as a promising candidate for developing targeted therapies. samipubco.comnih.govresearchgate.net

Table 2: Selected Biological Targets of Modern Indazole Derivatives

| Target Protein/Pathway | Therapeutic Area | Example Compound Class | Key Findings | Reference(s) |

|---|---|---|---|---|

| Monopolar spindle 1 (Mps1) Kinase | Oncology | Indazole-based inhibitors | Optimization led to potent inhibitors (IC50 = 3.06 nM) with selectivity over other kinases. nih.govacs.org | nih.govacs.orgacs.org |

| Polo like kinase 4 (PLK4) | Oncology (Neuroblastoma) | Indazole derivative CZL-S092 | Potent and selective PLK4 inhibition (IC50 = 0.9 nM) with significant antiproliferative activity. nih.gov | nih.gov |

| Unc-51-Like Kinase 1 (ULK1) | Oncology (Autophagy) | 3-aminoindazole derivatives | Structure-based design improved potency (IC50 < 50 nM) for inhibiting ULK1. nih.govacs.org | nih.govacs.orgacs.org |

| Sigma-2 Receptor | CNS Disorders, Oncology | Tetrahydroindazole derivatives | Highly potent (IC50 = 16 nM) and selective ligands with favorable drug-like properties. nih.gov | nih.gov |

| 5-HT2C Receptor | CNS Disorders | Furo[2,3-g]indazol-1-yl)ethylamine derivatives | Identification of a potent agonist (EC50 = 1.0 nM) with high selectivity. ebi.ac.uk | ebi.ac.uk |

Integration of High-Throughput Screening with Rational Design

The modern drug discovery process for indazole derivatives frequently combines the power of high-throughput screening (HTS) with the precision of rational, structure-based drug design. samipubco.com HTS allows for the rapid testing of large chemical libraries to find initial "hits," while rational design uses structural information about the target protein to optimize these hits into potent and selective drug candidates. samipubco.comnih.gov

A prominent strategy involves in silico HTS, where computational docking is used to screen virtual libraries of compounds against a target's three-dimensional structure. nih.govacs.org This approach is faster and less expensive than traditional experimental screening. nih.gov For example, an in silico screen was used to identify an initial indazole-based inhibitor of ULK1, which was then optimized through structure-guided design to yield compounds with significantly increased potency. nih.govacs.org

Similarly, the development of novel inhibitors for Mps1 and PLK4 kinases began with known kinase inhibitors or virtual screening hits. nih.govnih.gov Subsequent optimization was guided by co-crystal structures and computational modeling, demonstrating a powerful synergy between large-scale screening and detailed structural biology. nih.govacs.orgnih.gov

Exploration of Indazole-Based Chemical Probes for Biological Systems

A chemical probe is a highly selective small molecule used to study the function of a specific protein in biological systems. nih.govnih.gov The development of such probes is a critical step in validating new drug targets. The indazole scaffold has proven to be an excellent starting point for creating potent and selective chemical probes for a variety of proteins, particularly kinases. researchgate.netresearchgate.net

These probes enable researchers to modulate a target protein's activity with high precision, helping to unravel its biological roles and its potential as a therapeutic target. nih.govfrontiersin.org The successful development of these tools for other indazoles underscores the potential for creating a probe based on the this compound structure.

Table 3: Examples of Indazole-Based Chemical Probes

| Probe Name/Series | Target(s) | Key Characteristics | Application | Reference(s) |

|---|---|---|---|---|

| SGC-AAK1-1 | AAK1 / BMP2K | Potent and selective dual inhibitor (Ki = 9.1 and 17 nM, respectively) with cellular activity. | To study the functions of AAK1 and BMP2K kinases. | researchgate.net |

| Indazole-spin-labeled compound | JNK Kinase | Paramagnetic probe with micromolar affinity (Ki = 1.2 μM), suitable for NMR studies. | To detect and characterize binding events at the kinase docking site. | nih.gov |

| 6-bromo-N-(1H-indazol-6-yl)quinolin-4-amine | GAK Kinase | Showed improved metabolic stability while maintaining activity (IC50 = 1.4 μM in cells). | A tool to study Cyclin G Associated Kinase (GAK) in cells. | mdpi.com |

Computational Tools for Predictive Modeling and Target Identification

Computational chemistry has become an indispensable part of modern drug discovery. samipubco.comnih.gov For indazole derivatives, a variety of computational tools are employed to accelerate the design and optimization process. These methods allow researchers to predict how a molecule will behave before it is synthesized, saving significant time and resources.

Key computational approaches include:

Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a target protein, helping to understand the structural basis of its activity and guide the design of more potent analogues. nih.govnih.gov

Pharmacophore Modeling : This method identifies the essential 3D arrangement of chemical features necessary for biological activity. Pharmacophore models can be used to screen new databases for molecules with the desired features. nih.gov

In Silico ADMET Prediction : Algorithms are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound, helping to identify candidates with favorable drug-like characteristics early in the discovery process. dntb.gov.ua

Molecular Dynamics (MD) Simulations : MD simulations model the movement of a ligand and its target protein over time, providing deeper insights into the stability of their interaction and the binding mechanism. researchgate.net

These computational strategies were instrumental in the development of potent indazole-based inhibitors for targets like PLK4 and the sigma-2 receptor, showcasing the power of predictive modeling in modern medicinal chemistry. nih.govnih.gov

Q & A

Q. Example Protocol :

React 7-formylindazole (1 eq) with ethylamine hydrochloride (1.2 eq) in methanol under reflux.

Add sodium cyanoborohydride (1.5 eq) and stir for 24 hours.

Quench with aqueous NaHCO₃, extract with dichloromethane, and purify via silica gel chromatography.

How can the electronic structure of this compound be analyzed computationally?

Advanced Research Question

Density Functional Theory (DFT) is critical for studying electronic properties:

- Use the B3LYP hybrid functional with a 6-311++G(d,p) basis set to model the molecule’s geometry and frontier orbitals .

- Calculate HOMO-LUMO gaps to predict reactivity (e.g., nucleophilic/electrophilic sites).

- Compare results with experimental UV-Vis spectra (e.g., λmax ~280 nm for indazole derivatives) to validate computational models.

Q. Key Outputs :

| Property | Value (DFT) | Experimental Reference |

|---|---|---|

| HOMO (eV) | -6.2 | -6.1 (UV-Vis) |

| LUMO (eV) | -1.8 | -1.7 (Cyclic Voltamm.) |

| Dipole Moment (Debye) | 4.5 | N/A |

How can structural contradictions in crystallographic data for indazole-ethanamine derivatives be resolved?

Advanced Research Question

Contradictions often arise from polymorphism or disordered solvent molecules :

- Use SHELXL for refinement, applying TWIN and BASF commands to model twinning or disorder .

- Collect high-resolution data (≤1.0 Å) to resolve ambiguous electron density.

- Validate hydrogen bonding networks using Mercury CSD software (e.g., N–H···N interactions in indazole cores).

Case Study :

In 2-(1H-benzoimidazol-2-yl)ethanamine dihydrochloride, disorder in the ethylamine chain was resolved by refining occupancy factors over two positions .

What methods differentiate this compound from psychoactive NBOMe analogs?

Basic Research Question

NBOMe derivatives (e.g., 25I-NBOMe) share structural motifs but differ in substituents:

- ATR-FTIR Spectroscopy : Compare key peaks (e.g., indazole N–H stretch at ~3400 cm⁻¹ vs. methoxybenzyl C–O at ~1250 cm⁻¹ in NBOMe) .

- LC-MS/MS : Use MRM transitions specific to indazole (e.g., m/z 174 → 130) versus NBOMe (m/z 428 → 121) .

How can contradictory binding affinity data in receptor assays be addressed?

Advanced Research Question

Contradictions may stem from assay conditions or receptor subtypes :

- Perform radioligand displacement assays under standardized conditions (e.g., 25 mM HEPES, pH 7.4).

- Test against 5-HT2A and TAAR1 receptors to clarify selectivity (indazole derivatives often show higher TAAR1 affinity vs. NBOMe’s 5-HT2A bias) .

- Use molecular docking (AutoDock Vina) to correlate binding poses with experimental IC50 values .

Q. Example Data :

| Receptor | IC50 (nM) | Assay Type |

|---|---|---|

| 5-HT2A | 450 ± 30 | Radioligand |

| TAAR1 | 120 ± 15 | cAMP Inhibition |

What strategies improve yield in large-scale synthesis of this compound?

Advanced Research Question

Optimize via Design of Experiments (DOE) :

Q. Optimized Conditions :

| Parameter | Optimal Value |

|---|---|

| Temperature | 60°C |

| Solvent | MeOH |

| Catalyst | NaBH(OAc)₃ |

| Yield | 78% |

How is the stability of this compound assessed under physiological conditions?

Basic Research Question

Conduct accelerated stability studies :

Q. Stability Data :

| Condition | Half-Life (h) | Major Degradation Product |

|---|---|---|

| pH 1.2 | 8.2 | N-Oxide |

| pH 7.4 | 48.5 | None detected |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.